Gardenoside

描述

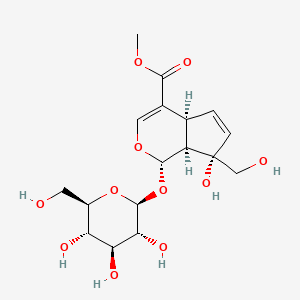

Structure

3D Structure

属性

IUPAC Name |

methyl (1S,4aS,7S,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMPAUZQVRGFRE-AYDWLWLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24512-62-7 | |

| Record name | Gardenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24512-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gardenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024512627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GARDENOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INE79XNR2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Gardenoside: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the core physicochemical properties of Gardenoside, specifically its solubility and acid dissociation constant (pKa). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

This compound is an iridoid glycoside extracted from the fruits of Gardenia jasminoides Ellis. Understanding its physicochemical properties is fundamental for its application in research and pharmaceutical development, impacting formulation, bioavailability, and biological activity. This document summarizes available data on this compound's solubility and pKa, details the experimental protocols for their determination, and visualizes its role in key cellular signaling pathways.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₁₁ | PubChem[1] |

| Molar Mass | 404.37 g/mol | ChemBK[2] |

| Appearance | White crystalline powder | ChemBK[2] |

| Melting Point | 118-120 °C | ChemBK[2] |

| XLogP3 (Predicted) | -2.8 | PubChem[1] |

| Hydrogen Bond Donors | 6 | PubChem[1] |

| Hydrogen Bond Acceptors | 11 | PubChem[1] |

Solubility Profile

This compound exhibits a favorable solubility profile in polar solvents. Quantitative data is available for some organic solvents, while qualitative descriptions exist for others.

| Solvent | Quantitative Solubility | Qualitative Description | Source |

| Water | Data not available | Easily soluble | ChemBK[2] |

| Ethanol | Data not available | Soluble | ChemBK[2] |

| Methanol | Data not available | Soluble | ChemBK[2] |

| DMSO | 81 mg/mL (200.31 mM) | Soluble | Selleck Chemicals[3] |

| 100 mg/mL (247.30 mM) | Soluble | GlpBio[4] | |

| Petroleum Ether | Data not available | Insoluble | ChemBK[2] |

Acid Dissociation Constant (pKa)

Experimental Protocols

This section outlines the methodologies for determining the solubility and pKa of this compound.

Protocol for Solubility Determination (Shake-Flask HPLC Method)

This protocol describes the widely used shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantifying the equilibrium solubility of this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, ethanol, phosphate-buffered saline pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, filter the sample immediately through a 0.22 µm syringe filter (e.g., PVDF or PTFE).

-

Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted sample of the saturated solution.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the equilibrium solubility by multiplying the determined concentration by the dilution factor.

-

An example of HPLC conditions for geniposide (a closely related compound) quantification involves a C18 column and a mobile phase of acetonitrile-methanol-phosphate buffer.[5]

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with ionization state.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Prepare a series of buffer solutions with accurately known pH values, covering a range of at least 2 pH units above and below the estimated pKa. Universal buffers (e.g., Britton-Robinson) are often used.

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant volume of the this compound stock solution to ensure the final concentration is identical across all samples.

-

Determine the wavelength of maximum absorbance difference (λ_max) between the fully protonated and deprotonated forms by scanning the UV-Vis spectrum at very low and very high pH values.

-

Measure the absorbance of each this compound-buffer solution at this predetermined λ_max.

-

-

Data Analysis and pKa Calculation:

-

Plot the measured absorbance against the corresponding pH value. The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the ionized species (at high pH), and A_N is the absorbance of the non-ionized species (at low pH).

-

Potentiometric titration is another common and precise method for pKa determination, which involves monitoring pH changes during titration with a strong acid or base.[6]

Biological Context: Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects. The diagrams below illustrate two such pathways.

Nrf2/SLC7A11/GPX4 Signaling Pathway

This compound can attenuate inflammation and ferroptosis by activating the Nrf2 pathway. This is particularly relevant in conditions like Staphylococcus aureus-induced mastitis.[7] Activated Nrf2 promotes the expression of downstream antioxidant genes, including SLC7A11 and GPX4, which protect cells from oxidative damage and ferroptotic cell death.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; SLC7A11 [label="SLC7A11 Expression", fillcolor="#FBBC05", fontcolor="#202124"]; GPX4 [label="GPX4 Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis [label="Ferroptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Nrf2 [label="promotes"]; Nrf2 -> SLC7A11 [label="upregulates"]; Nrf2 -> GPX4 [label="upregulates"]; SLC7A11 -> Ferroptosis [label="inhibits"]; GPX4 -> Ferroptosis [label="inhibits"]; Nrf2 -> Inflammation [label="inhibits"]; }

Caption: this compound's role in the Nrf2 antioxidant pathway.

VPO1/ERK1/2 Signaling Pathway

In the context of diabetic cardiomyopathy, this compound has been found to provide protective effects by inhibiting the Vascular Peroxidase 1 (VPO1) / Extracellular Signal-regulated Kinase (ERK1/2) signaling pathway.[2] This inhibition leads to a reduction in myocardial apoptosis, thereby alleviating diabetes-induced cardiac injury.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VPO1 [label="VPO1", fillcolor="#FBBC05", fontcolor="#202124"]; ERK12 [label="p-ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Myocardial Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Injury [label="Cardiac Injury", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> VPO1 [label="inhibits", arrowhead=tee]; VPO1 -> ERK12 [label="activates"]; ERK12 -> Apoptosis [label="promotes"]; Apoptosis -> Injury [label="leads to"]; }

Caption: this compound's inhibition of the VPO1/ERK1/2 pathway.

References

- 1. This compound | C17H24O11 | CID 442423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound alleviates diabetic cardiomyopathy via inhibiting VPO1/ERK1/2 signaling pathway to improve myocardial apoptosis in rats [manu41.magtech.com.cn]

- 3. mrupp.info [mrupp.info]

- 4. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. journals.asm.org [journals.asm.org]

Gardenoside's Mechanism of Action in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, primarily driven by the activation of microglial cells, is a critical pathological component of various neurodegenerative diseases. The sustained production of pro-inflammatory mediators, including cytokines, chemokines, and reactive oxygen species, contributes to neuronal damage and disease progression. Gardenoside, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising therapeutic agent due to its potent anti-neuroinflammatory properties. This document provides an in-depth analysis of the molecular mechanisms through which this compound mitigates neuroinflammation. It primarily achieves this by inhibiting microglial activation and suppressing key inflammatory signaling cascades, including the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. Furthermore, this compound has been shown to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome, a critical platform for the maturation of pro-inflammatory cytokines. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to facilitate further research and drug development.

Core Mechanism of Action: Inhibition of Microglial Activation

Microglia are the resident immune cells of the central nervous system (CNS).[1][2] In response to pathological stimuli, such as lipopolysaccharide (LPS) or neuronal damage, microglia transition from a quiescent state to an activated phenotype.[1] While this acute activation is essential for clearing pathogens and cellular debris, chronic activation leads to a sustained release of neurotoxic factors, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), nitric oxide (NO), and reactive oxygen species (ROS).[1][2] this compound exerts its primary anti-neuroinflammatory effect by directly suppressing this overactivation.

The mechanism is multifactorial and involves the modulation of several key intracellular signaling pathways that are triggered by inflammatory stimuli.

Attenuation of Toll-like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor on the surface of microglia that recognizes pathogen-associated molecular patterns, most notably LPS. The binding of LPS to TLR4 initiates a downstream signaling cascade that is a primary driver of the inflammatory response. Research indicates that geniposide, a derivative of this compound, inhibits the expression of TLR4 in LPS-stimulated macrophages.[3] By down-regulating TLR4 expression, this compound can effectively dampen the initial trigger for the entire inflammatory cascade.[3]

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by TLR4 activation), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus. There, it binds to the promoters of various pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, and inducible nitric oxide synthase (iNOS).[3][4]

This compound has been shown to potently inhibit this pathway. It blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[3] This blockade is a critical mechanism for its broad anti-inflammatory effects.[3][5]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another crucial set of signaling pathways involved in the inflammatory response.[6][7][8] These kinases are activated by phosphorylation in response to extracellular stimuli like LPS and, in turn, activate downstream transcription factors that regulate the expression of inflammatory mediators.[6][7]

Studies have demonstrated that this compound and its related compounds significantly reduce the phosphorylation levels of p38, ERK, and JNK in activated microglial cells.[3][4][6] By inhibiting MAPK activation, this compound further suppresses the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.[4][9]

Caption: this compound inhibits neuroinflammation by blocking multiple signaling pathways.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a crucial role in innate immunity.[10][11] Its activation is a two-step process: a priming signal (often from the NF-κB pathway) upregulates the expression of NLRP3 components, and a second activation signal triggers the assembly of the complex.[10][12] The assembled inflammasome then cleaves pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[11][13]

This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[13] It decreases the expression of key components including NLRP3, ASC, and cleaved-caspase-1, thereby reducing the production and release of mature IL-1β.[13] Some evidence suggests this inhibition is mediated by the promotion of autophagy, which can clear damaged mitochondria that often serve as an activation signal for the inflammasome.[13] Another proposed mechanism involves the inhibition of the CTCF/DPP4 signaling pathway, which reduces ROS production and subsequent NLRP3 activation.[14]

Caption: this compound inhibits the NLRP3 inflammasome activation and cytokine maturation.

Data Presentation: Quantitative Effects of this compound and Related Compounds

The anti-inflammatory efficacy of this compound and its derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Effects on Microglial Cells

| Compound | Cell Type | Stimulant | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| Geniposide | BV-2 Microglia | OGD/R¹ | 10, 25, 50 μM | Decreased levels of NLRP3, ASC, cleaved-caspase-1, and IL-1β. | [13] |

| Geniposide | Primary Macrophages | LPS | Not specified | Markedly inhibited TNF-α, IL-6, and IL-1β production. | [3] |

| Ginsenoside Re | BV-2 Microglia | LPS (1 µg/ml) | 2 µg/ml | Significantly inhibited IL-6 and TNF-α production. | [4][15] |

| Ginsenoside Ro | APP/PS1 Mouse Model | - | Low & High Dose | Decreased TNF-α, IL-1β, IL-6; Increased IL-10. | [6] |

| Ginsenoside Rb1 | N9 Microglia | Hypoxia | Not specified | Inhibited TNF-α, nitric oxide, and superoxide production. | [16] |

| Ginsenoside Rg5 | BV-2 Microglia | LPS | Not specified | Suppressed NO and TNF-α production; inhibited mRNA of iNOS, TNF-α, IL-1β, COX-2. |[17] |

¹OGD/R: Oxygen-Glucose Deprivation/Reoxygenation

Table 2: In Vivo Effects in Animal Models

| Compound | Animal Model | Dosage | Effect | Reference |

|---|---|---|---|---|

| Geniposide | LPS-induced Lung Injury (Mouse) | Not specified | Markedly inhibited TNF-α, IL-6, and IL-1β production. | [3] |

| Ginsenoside Ro | APP/PS1 Mice | Not specified | Reduced activation of IBA1+ microglia and GFAP+ astrocytes. | [6] |

| This compound | T2DM Zebrafish Model | 2.5, 5, 10 mg/L | Decreased relative expression of NF-κB, IL-1β, and IL-6 genes. | [5] |

| Ginsenoside Rd | LPS-induced Depression (Mouse) | Not specified | Alleviated neuroinflammation by modulating TLR4-PI3K-NF-κB-JMJD3 signaling. |[18] |

Experimental Protocols: Key Methodologies

The investigation of this compound's effects on neuroinflammation relies on a set of established in vitro and in vivo experimental models.

In Vitro Microglial Activation Assay

This protocol is fundamental for assessing the direct anti-inflammatory effects of compounds on microglial cells.

-

Cell Culture: BV-2 immortalized murine microglial cells or primary microglia harvested from neonatal rodent brains are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Treatment: Cells are pre-treated with various concentrations of this compound for a set period (e.g., 1-2 hours).

-

Inflammatory Challenge: Neuroinflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS, e.g., 1 µg/mL), to the culture medium.[3][4][15] An alternative for modeling ischemic injury is Oxygen-Glucose Deprivation/Reoxygenation (OGD/R), where cells are incubated in a glucose-free medium in a hypoxic chamber, followed by a return to normal conditions.[13]

-

Sample Collection: After a specified incubation period (e.g., 6-24 hours), the cell culture supernatant is collected for cytokine analysis, and cell lysates are prepared for protein and RNA analysis.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Production: The Griess assay is used to measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentration of specific cytokines in the culture supernatant or tissue homogenates.[3][4]

-

Gene Expression Analysis: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is performed on RNA extracted from the cells to measure the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[5][17]

Western Blot Analysis of Signaling Pathways

This technique is used to measure the levels and activation (phosphorylation) state of key proteins in the inflammatory signaling cascades.

-

Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

-

Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p38, p38, p-IκBα, IκBα, NF-κB p65, NLRP3, Caspase-1) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using chemiluminescence, and band intensities are quantified to determine the relative protein expression or phosphorylation levels.[3][4]

Caption: A typical experimental workflow for evaluating this compound in vitro.

Conclusion and Future Directions

This compound demonstrates significant anti-neuroinflammatory activity through a multi-pronged mechanism of action. It effectively suppresses microglial activation by inhibiting the TLR4, NF-κB, and MAPK signaling pathways while also blocking the activation of the NLRP3 inflammasome. This comprehensive inhibition of key inflammatory cascades results in a marked reduction of a broad spectrum of pro-inflammatory and neurotoxic mediators.

The data gathered from numerous in vitro and in vivo studies strongly support the therapeutic potential of this compound for neurodegenerative diseases where neuroinflammation is a key pathological driver. Future research for drug development should focus on:

-

Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize delivery to the central nervous system.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in patient populations with neuroinflammatory disorders.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

-

Long-term Efficacy and Safety: Evaluating the effects of chronic administration in relevant animal models to ensure long-term safety and sustained therapeutic benefit.

By building on this foundational mechanistic understanding, the scientific community can advance the development of this compound as a novel therapeutic strategy to combat the devastating impact of neuroinflammation.

References

- 1. Inhibition of microglial activation and induction of neurotrophic factors by flavonoids: a potential therapeutic strategy against Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Herbal Compounds Play a Role in Neuroprotection through the Inhibition of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginsenoside Re exhibits neuroprotective effects by inhibiting neuroinflammation via CAMK/MAPK/NF-κB signaling in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Ginsenoside Ro ameliorates cognitive impairment and neuroinflammation in APP/PS1 mice via the IBA1/GFAP-MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Importance of MAPK pathways for microglial pro-inflammatory cytokine IL-1 beta production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NLRP3 Inflammasome Activation Is Involved in Geniposide-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Geniposide inhibits NLRP3 inflammasome activation via autophagy in BV-2 microglial cells exposed to oxygen-glucose deprivation/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of ginsenoside Re on LPS-induced inflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ginsenoside Rb1 attenuates activated microglia-induced neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Effect of Ginsenoside Rg5 in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ginsenoside Rd alleviates LPS-induced neuroinflammation and depressive-like behaviors via regulating TLR4-PI3K-NF-κB-JMJD3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability and Pharmacokinetics of Gardenoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of Gardenoside, an iridoid glycoside predominantly isolated from the fruits of Gardenia jasminoides Ellis.[1][2] This document synthesizes current scientific literature to offer an in-depth resource for researchers, scientists, and professionals involved in drug development. The guide details the absorption, distribution, metabolism, and excretion (ADME) of this compound, presents quantitative data in structured tables, outlines experimental methodologies, and visualizes key biological pathways and experimental workflows.

Executive Summary

This compound, also referred to as Geniposide in much of the scientific literature, is a bioactive compound with a range of pharmacological activities, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[1][2] However, its therapeutic potential is intrinsically linked to its pharmacokinetic properties. This guide reveals that this compound exhibits low oral bioavailability as a pure compound, a critical consideration for its development as a therapeutic agent.[3][4][5][6] Factors such as co-administration with other herbal constituents and the formulation can significantly influence its absorption and subsequent systemic exposure.[4][5][6] The metabolism of this compound, primarily through hydrolysis to its aglycone, genipin, by intestinal microflora, is a key determinant of its biological activity.[7][8]

Pharmacokinetic Profile

The pharmacokinetic profile of this compound has been investigated in various animal models, primarily rats and mice, to understand its ADME characteristics.

Absorption

The oral bioavailability of pure this compound is generally low. Studies in rats have reported an absolute oral bioavailability of 4.23% to 9.67%.[3][5] However, when administered as part of a Gardenia jasminoides fruit extract or a traditional herbal formulation, the bioavailability of this compound can be significantly enhanced, reaching up to 32.32% and 27.17%, respectively.[4][5][6] This suggests that other components within the herbal matrix may facilitate its absorption.

The absorption of this compound is also influenced by the route of administration. Intranasal administration in mice has been shown to result in rapid and thorough absorption, with a bioavailability of 85.38% compared to intravenous administration.[9]

Distribution

Following absorption, this compound is distributed to various tissues. After oral administration in rats, the highest concentrations are found in the kidney, followed by the spleen, liver, heart, lung, and brain.[3] The peak plasma concentration (Cmax) is typically reached within 15 to 30 minutes after oral administration of Gardenia fruit extract in mice.[8]

Metabolism

The metabolism of this compound is a critical aspect of its pharmacology. A primary metabolic pathway involves the hydrolysis of this compound to its aglycone, genipin, by β-glucosidases produced by intestinal bacteria.[7][8] Genipin is considered a primary active metabolite.[10] Further metabolism can occur through demethylation, methylation, cysteine conjugation, glycosylation, and glucuronide conjugation.[1] Human intestinal bacteria can also transform this compound into a nitrogen-containing compound called gardenine.[11]

The metabolic transformation of this compound is crucial as the resulting metabolites may possess different or more potent biological activities than the parent compound.

Excretion

This compound and its metabolites are primarily eliminated from the body via the kidneys.[8] Studies have shown that a significant portion of intravenously administered this compound is excreted unchanged in the urine.[8] Following oral administration, the parent compound is almost completely eliminated from the plasma within 12 hours in rats.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral and Intravenous Administration

| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |

| AUC (0→∞) (h·µg/mL) | 6.76 ± 1.23 | 6.99 ± 1.27 | [3] |

| Absolute Bioavailability (%) | 9.67 | - | [3] |

| Tmax (h) | 1 | - | [3] |

Table 2: Comparative Oral Bioavailability of this compound in Rats

| Administration Form (Dose equivalent to 200 mg/kg this compound) | Bioavailability (%) | Reference |

| Pure this compound | 4.23 | [5][6] |

| Gardenia Fruits Extract | 32.32 | [5][6] |

| Gardenia Herbal Formulation | 27.17 | [5][6] |

Table 3: Pharmacokinetic Parameters of this compound in Mice after Different Administration Routes

| Parameter | Intranasal | Intragastric | Intravenous | Reference |

| Bioavailability (%) | 85.38 | 28.76 | - | [9] |

| Tmax (min) | 1 | 30 | - | [9] |

| Cmax (µg/mL) | 21.881 ± 5.398 | 1.914 ± 0.327 | 42.410 ± 6.268 | [9] |

| AUC (0–120 min) (µg/mL·min) | 277.39 ± 22.65 | 93.44 ± 9.7 | 324.88 ± 37.62 | [9] |

| AUC in brain (ng/g·min) | 32413.6 ± 4573.9 | 6440.1 ± 863.7 | 37270.5 ± 4160.6 | [9] |

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of this compound.

Animal Models and Drug Administration

-

Species: Sprague-Dawley rats and mice are commonly used models.[3][5][9]

-

Administration Routes:

-

Oral (p.o.) / Intragastric (i.g.): this compound, either as a pure compound or as an herbal extract, is typically dissolved or suspended in a suitable vehicle (e.g., water, saline) and administered by gavage.[3][5][9]

-

Intravenous (i.v.): The compound is dissolved in a sterile vehicle and injected, usually into the tail vein, to determine absolute bioavailability.[3][9]

-

Intranasal (i.n.): A solution of the compound is administered into the nasal cavity.[9]

-

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points from the tail vein or via cannulation of an artery. Plasma is separated by centrifugation and stored frozen until analysis.[3][9]

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., brain, liver, kidney) are harvested, weighed, and homogenized for analysis.[3]

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for quantifying this compound in biological samples.[3][12] A C18 column is typically used with a gradient elution of methanol and water.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is also widely used for the quantification of this compound and its metabolites in complex biological matrices.[13]

-

Sample Preparation: Prior to analysis, biological samples often undergo a protein precipitation step, followed by extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte of interest.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, contributing to its diverse pharmacological effects.

Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Pharmacokinetic Studies

Caption: General workflow for in vivo pharmacokinetic studies.

Conclusion and Future Directions

This technical guide has synthesized the current understanding of the bioavailability and pharmacokinetics of this compound. The key takeaways are its low intrinsic oral bioavailability and the significant role of intestinal metabolism in its activation. The enhancement of its bioavailability through formulation and co-administration with other herbal components presents a promising avenue for its therapeutic development.

Future research should focus on:

-

Identifying the specific components in herbal extracts that enhance this compound absorption.

-

Further elucidating the full spectrum of its metabolites and their respective pharmacological activities.

-

Conducting pharmacokinetic studies in human subjects to translate the findings from animal models.

-

Developing novel drug delivery systems to improve the oral bioavailability of this compound.

A thorough understanding of these aspects will be crucial for the successful clinical application of this compound.

References

- 1. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics, bioavailability and tissue distribution of geniposide following intravenous and peroral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative oral bioavailability of geniposide following oral administration of geniposide, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Iridoids in gardenia fruit: key components in liver disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidative Property and Molecular Mechanisms Underlying Geniposide-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioavailability and Brain-Targeting of Geniposide in Gardenia-Borneol Co-Compound by Different Administration Routes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Formation of nitrogen-containing metabolites from geniposide and this compound by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and quantification of constituents of Gardenia jasminoides Ellis (Zhizi) by HPLC-DAD-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on absorption, distribution and metabolism of ginseng in humans after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Gardenoside: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gardenoside, an iridoid glucoside extracted from the fruit of Gardenia jasminoides Ellis, has demonstrated significant anti-inflammatory properties in numerous in vitro studies. This technical guide provides a comprehensive overview of its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. This compound exerts its anti-inflammatory activity primarily through the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Mechanistically, it modulates key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document summarizes the key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways involved to serve as a valuable resource for professionals in the field of inflammation research and drug discovery.

Core Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are attributed to its ability to intervene in critical inflammatory signaling pathways and reduce the production of key inflammatory molecules.

Inhibition of Pro-inflammatory Mediators

This compound consistently demonstrates the ability to suppress the production of several key mediators in inflammatory responses, often induced by lipopolysaccharide (LPS) in various cell models. LPS, a component of Gram-negative bacteria cell walls, is a potent activator of the innate immune system, making it a standard tool for in vitro inflammation studies.[1]

Studies have shown that this compound markedly inhibits the LPS-induced production of TNF-α, IL-6, and IL-1β in cell lines such as primary mouse macrophages and human umbilical vein endothelial cells (HUVECs).[2][3] It also dose-dependently inhibits the release of these cytokines from RAW 264.7 macrophages.[1][3] Furthermore, it has been shown to reduce nitric oxide (NO) levels in LPS-stimulated RAW 264.7 cells.[4]

Modulation of Key Signaling Pathways

The synthesis and release of pro-inflammatory mediators are controlled by complex intracellular signaling networks. This compound's efficacy stems from its ability to modulate these upstream pathways.

1.2.1 The NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[5] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65 subunit) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[5][6]

This compound has been shown to block the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent transcriptional activity.[2][3][5] This action effectively shuts down a major hub of inflammatory gene expression.

1.2.2 The MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) family, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical set of signaling pathways that regulate inflammation.[7] These kinases are activated by phosphorylation in response to extracellular stimuli like LPS and are involved in the production of inflammatory mediators and chondrocyte apoptosis in conditions like osteoarthritis.[7][8]

This compound has been demonstrated to suppress the LPS-induced phosphorylation of p38, ERK, and JNK in various cell types, including primary mouse macrophages and HUVECs.[2][3] By inhibiting the activation of these kinases, this compound provides another layer of control over the inflammatory cascade.[7][8]

1.2.3 The NLRP3 Inflammasome The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the cleavage of caspase-1 and the maturation of the highly pro-inflammatory cytokines IL-1β and IL-18.[9] While this compound shows clear anti-inflammatory effects through NF-κB and MAPK pathways, it is crucial to note that its metabolite, genipin, has been implicated in inducing hepatotoxicity by triggering NLRP3 inflammasome activation in liver cells.[9][10][11] This highlights a potential dual role and underscores the importance of context (cell type, metabolism) when evaluating its therapeutic potential.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound from various studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cell Line | Stimulant | Cytokine | This compound Conc. | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|

| Primary Mouse Macrophages | LPS | TNF-α, IL-6, IL-1β | Not specified | Marked inhibition | [2] |

| Fibroblast-Like Synoviocytes | LPS | IL-1β, IL-17 | 25, 50, 100 µg/mL | Dose-dependent decrease | [12][13] |

| Fibroblast-Like Synoviocytes | LPS | IL-4, TGF-β1 | 25, 50, 100 µg/mL | Dose-dependent increase | [12][13] |

| HUVECs | LPS | IL-6, IL-8 | 25-100 µg/mL | Significant decrease | [3] |

| RAW 264.7 Macrophages | LPS | TNF-α, IL-1, IL-6 | Not specified | Decreased expression | [3] |

| IEC-6 Cells | LPS | TNF-α, IL-6, IL-1β | Not specified | Dose-dependent downregulation | [5] |

| HepG2 Cells | Free Fatty Acids | TNF-α, IL-1β, IL-6 | Not specified | Modulated production |[14] |

Table 2: Effect of this compound on Inflammatory Mediators and Signaling Molecules

| Cell Line | Stimulant | Target | This compound Conc. | Effect | Reference |

|---|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | NO Production | IC50: 135.9 µM | Significant inhibition | [4] |

| RAW 264.7 Macrophages | LPS | p-p38 MAPK | Not specified | Decreased phosphorylation | [1][4] |

| Primary Mouse Macrophages | LPS | p-IκBα, p-p65, p-p38, p-ERK, p-JNK | Not specified | Blocked phosphorylation | [2] |

| Fibroblast-Like Synoviocytes | LPS | RhoA, p-p38, p-p65 | 25, 50, 100 µg/mL | Dose-dependent reduction |[12][13] |

Experimental Protocols

The following section details the standard methodologies for key in vitro assays used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages, primary macrophages, or other relevant cell types (e.g., HUVECs, FLS) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Experimental Plating: Cells are seeded into multi-well plates (e.g., 96-well for viability, 24-well or 6-well for protein/cytokine analysis) at a predetermined density (e.g., 5 x 10⁴ cells/well for a 96-well plate) and allowed to adhere overnight.[15]

-

Treatment: The culture medium is replaced with fresh, serum-free medium. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), and incubated for a period relevant to the endpoint being measured (e.g., 24 hours for cytokine release).

Cell Viability Assessment (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16][17][18]

-

Protocol:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[17][19]

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[16][17]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[17]

-

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16][17]

-

Measurement of Nitric Oxide (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent system is a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that can be measured spectrophotometrically.[20][21][22]

-

Protocol:

-

Collect 50-100 µL of cell culture supernatant from each well.

-

In a new 96-well plate, add the supernatant.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Add 50 µL of Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution to all wells and incubate for another 5-10 minutes.[22]

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Quantification of Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in the cell culture supernatant.

-

Principle: A sandwich ELISA uses a capture antibody coated onto a microplate well to bind the target cytokine. A second, biotin-conjugated detection antibody binds to a different epitope on the cytokine. Streptavidin-HRP is then added, which binds to the biotin. Finally, a substrate is added, which is converted by the HRP enzyme to a colored product. The color intensity is proportional to the amount of cytokine present.[24][25]

-

Protocol (General Steps):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[25]

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate, then add the biotinylated detection antibody and incubate for 1 hour.[26]

-

Wash the plate, then add Streptavidin-HRP and incubate for 30 minutes.

-

Wash the plate again and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

-

Analysis of Signaling Proteins (Western Blot)

Western blotting is used to detect and quantify the levels of total and phosphorylated proteins in key signaling pathways (e.g., p-p65, p-p38).

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.

-

Protocol (General Steps):

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-inflammatory potential of this compound. Its ability to suppress the production of key pro-inflammatory mediators is well-documented and is mechanistically linked to the inhibition of the NF-κB and MAPK signaling pathways. These findings establish this compound as a promising candidate for the development of novel anti-inflammatory therapeutics.

For drug development professionals, the data suggests that this compound could be a valuable lead compound. However, further research is warranted. Future in vitro studies should focus on a broader range of cell types, explore potential off-target effects, and further investigate the dichotomy between its anti-inflammatory actions and the potential pro-inflammatory, toxic effects of its metabolites in specific contexts like the liver. A comprehensive understanding of its structure-activity relationship could also guide the synthesis of more potent and specific analogues. Ultimately, these in vitro findings provide a solid foundation for more complex in vivo studies to validate its therapeutic efficacy and safety.

References

- 1. Identification of a new anti-LPS agent, geniposide, from Gardenia jasminoides Ellis, and its ability of direct binding and neutralization of lipopolysaccharide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Geniposide, from Gardenia jasminoides Ellis, inhibits the inflammatory response in the primary mouse macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Geniposide, an iridoid glucoside derived from Gardenia jasminoides, protects against lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NLRP3 Inflammasome Activation Is Involved in Geniposide-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NLRP3 Inflammasome Activation Is Involved in Geniposide-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]

- 13. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory Effect of this compound on Free Fatty Acid-Induced Steatosis in HepG2 Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 22. promega.com [promega.com]

- 23. Nitric Oxide Griess Assay [bio-protocol.org]

- 24. h-h-c.com [h-h-c.com]

- 25. bdbiosciences.com [bdbiosciences.com]

- 26. bdbiosciences.com [bdbiosciences.com]

Gardenoside for neuroprotection in Parkinson's disease models

An In-Depth Technical Guide to the Neuroprotective Effects of Geniposide in Parkinson's Disease Models

A Note on Terminology: This technical guide focuses on the neuroprotective agent geniposide . The user's original query mentioned "gardenoside," a related iridoid glycoside. However, the vast majority of preclinical research on neuroprotection in Parkinson's disease models has been conducted on geniposide, a primary active component of the fruit of Gardenia jasminoides Ellis.[1][2] Given the depth of available data, this paper will detail the mechanisms and experimental findings related to geniposide.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor deficits such as bradykinesia, rigidity, and resting tremors.[3] A key pathological hallmark of PD is the accumulation of aggregated α-synuclein protein into Lewy bodies.[4][5] Current therapies primarily offer symptomatic relief by replenishing dopamine levels but do not halt the underlying neurodegenerative process. This has spurred research into disease-modifying therapies, with natural compounds gaining significant interest for their potential neuroprotective properties.[6][7]

Geniposide, a bioactive iridoid glycoside, has emerged as a promising candidate.[1] It is known to cross the blood-brain barrier, albeit with potentially poor permeability that can be enhanced, and exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[3][8] Extensive research in various in vitro and in vivo models of PD has demonstrated that geniposide can protect dopaminergic neurons from degeneration through multiple mechanisms.[2][9] This guide provides a detailed overview of the quantitative data, experimental protocols, and molecular signaling pathways associated with the neuroprotective action of geniposide.

Core Mechanisms of Neuroprotection

Geniposide exerts its neuroprotective effects through a multi-target approach, primarily by mitigating apoptosis, reducing oxidative stress, modulating neuroinflammation, and promoting the clearance of pathological α-synuclein. A key aspect of its action is its role as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, which is involved in neuroprotective signaling pathways.[1][10][11]

Data Presentation: Quantitative Effects of Geniposide

The following tables summarize the quantitative findings from key preclinical studies on geniposide in established models of Parkinson's disease.

Table 1: Summary of Quantitative Data from In Vivo Parkinson's Disease Models

| Model & Species | Geniposide Treatment | Key Endpoints & Results | Reference |

| MPTP-Induced PD Model (C57BL/6 Mice) | 100 mg/kg, i.p., for 8 days | Behavior: Increased mobile grid crossings (97.67 ± 13.15 vs. 76.33 ± 8.59 in MPTP group, P<0.001); Increased standing times (29.33 ± 2.90 vs. 19.58 ± 3.97 in MPTP group, P<0.001). | [12] |

| Neuronal Survival: Increased Tyrosine Hydroxylase (TH)+ neurons (17.50 ± 2.07 vs. 12.83 ± 2.32 cells/HPF in MPTP group, P=0.002). | [12] | ||

| Apoptosis: Decreased TUNEL+ apoptotic neurons (14.67 ± 3.08 vs. 20.33 ± 2.58 cells/HPF in MPTP group, P=0.001); Increased Bcl-2+ neurons (15.17 ± 2.79 vs. 10.83 ± 2.23 cells/HPF in MPTP group, P=0.003). | [12] | ||

| Apoptosis Markers: Reversed MPTP-induced reduction of Bcl-2 and increase in Bax and cleaved caspase-3 in the substantia nigra. | [3] | ||

| MPTP-Induced PD Model (Mice) | Not specified | α-Synuclein Regulation: Significantly downregulated miR-21; Increased protein and mRNA expression of LAMP2A; Reduced protein level of α-synuclein. | [4][5][13] |

| Rotenone-Induced PD Model (C57BL/6 Mice) | 25 and 50 mg/kg, p.o., for 60 days | Behavior: Improved motor function in challenging beam, spontaneous activity, and adhesive removal tests. | [9] |

| Neurochemistry: Restored levels of dopamine and its metabolites (DOPAC, HVA). | [9] | ||

| Oxidative Stress & Apoptosis: Suppressed neuronal oxidative damage via Nrf2 signaling and attenuated apoptosis by reducing cleavage of PARP and caspase-3 via the mTOR pathway. | [9] |

Table 2: Summary of Quantitative Data from In Vitro Parkinson's Disease Models

| Model & Cell Type | Toxin & Concentration | Geniposide Concentration | Key Endpoints & Results | Reference |

| Primary Cultured Neurons | Rotenone (0.5 nM) | 50 µM | Apoptosis: Prevented rotenone-induced decrease in procaspase-3 (P<0.01) and Bcl-2 (P<0.05); Prevented increase in cleaved caspase-3 (P<0.05). | [10][14] |

| PC12 Cells | H₂O₂ (100 µM) | 10 µM | Cell Viability: Increased cell viability from 51.7% ± 11.3% (H₂O₂ alone) to 77.9% ± 9.3%. This effect was inhibited by the PI3K inhibitor LY294002. | [15] |

| Apoptosis Markers: Increased expression of Bcl-2 and heme oxygenase-1 (HO-1). | [16] | |||

| SH-SY5Y Cells | MPP⁺ | Not specified | α-Synuclein Regulation: Significantly downregulated miR-21; Increased protein and mRNA expression of LAMP2A; Reduced protein level of α-synuclein. | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from the cited literature for studying geniposide's effects.

In Vivo Experimental Protocols

-

MPTP-Induced Parkinson's Disease Model:

-

Animals: Male C57BL/6 mice are commonly used.[12]

-

Induction: Parkinsonism is induced by intraperitoneal (i.p.) injections of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg, typically administered once daily for 5-8 consecutive days.[2][3][17]

-

Geniposide Administration: Geniposide is dissolved in saline and administered via i.p. injection, often at a dose of 100 mg/kg, for the duration of the MPTP treatment period.[2][3]

-

Behavioral Assessment: Motor function is assessed using tests like the Open Field Test (measuring locomotor activity, such as grid crossings and standing times over a 5-minute period) and the Rotarod Test (measuring motor coordination and balance by recording the latency to fall from a rotating rod).[2][12]

-

Histological Analysis: After the treatment period, mice are euthanized, and brains are processed for immunohistochemistry to quantify the number of Tyrosine Hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra. Apoptosis is assessed via TUNEL staining.[12]

-

-

Rotenone-Induced Parkinson's Disease Model:

-

Animals: Male C57BL/6 mice.[9]

-

Induction: Rotenone is administered daily by oral gavage (p.o.) at 30 mg/kg for an extended period, such as 60 days, to model the slow progression of PD.[9]

-

Geniposide Administration: Geniposide (25 or 50 mg/kg, p.o.) is administered 30 minutes prior to the rotenone treatment.[9]

-

Biochemical Analysis: Striatal tissues are analyzed using methods like UPLC-MS/MS to measure levels of dopamine and its metabolites. Markers of oxidative stress (ROS, MDA) and apoptosis (cleaved caspase-3) are measured using appropriate assays and Western blotting.[9]

-

In Vitro Experimental Protocols

-

Rotenone-Induced Apoptosis in Primary Neurons:

-

Cell Culture: Primary cortical neurons are harvested from neonatal rats and cultured for approximately 7 days.[10]

-

Treatment: Neurons are pre-treated with geniposide (e.g., 50 µM) for 2 hours, followed by exposure to a low concentration of rotenone (e.g., 0.5 nM) for 48 hours to induce apoptosis.[10][14]

-

Viability and Apoptosis Assays: Cell viability is assessed using assays like the Cell Counting Kit-8 (CCK-8). Protein expression levels of key apoptotic markers (Bcl-2, Bax, procaspase-3, cleaved caspase-3) are quantified using Western blot analysis.[10]

-

-

Oxidative Stress Model in PC12 Cells:

-

Cell Culture: PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are cultured under standard conditions.[15]

-

Treatment: Cells are exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂), to induce cell damage. To test the mechanism, cells can be pre-incubated with geniposide in the presence or absence of specific pathway inhibitors (e.g., LY294002 for the PI3K pathway).[15]

-

Analysis: Cell viability is measured by MTT assay. Western blotting is used to determine the phosphorylation status of proteins in the targeted signaling pathway (e.g., Akt, PDK1) and the expression of anti-apoptotic proteins like Bcl-2.[15]

-

Signaling Pathways and Visualizations

Geniposide's neuroprotective effects are mediated by its modulation of several critical intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms.

Anti-Apoptotic Signaling

Geniposide inhibits neuronal apoptosis by modulating the balance of pro- and anti-apoptotic proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, which inhibits the release of cytochrome c from mitochondria and subsequently reduces the activation of cleaved caspase-3, a key executioner of apoptosis.[3][8]

GLP-1R and PI3K/Akt Survival Pathway

Geniposide acts as an agonist at the GLP-1 receptor.[10] This activation triggers downstream signaling through the PI3K/Akt pathway, a critical cascade for promoting cell survival and inhibiting apoptosis. Activated Akt can phosphorylate and inactivate pro-apoptotic factors, leading to enhanced neuronal survival.[8][15]

Nrf2-Mediated Antioxidant Response

Geniposide can induce the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), increasing their expression and bolstering the cell's defense against oxidative stress.[3][8]

Regulation of α-Synuclein Clearance

Studies have shown that geniposide can reduce the levels of α-synuclein.[4][5] One proposed mechanism involves the microRNA-21 (miR-21)/LAMP2A axis. Geniposide downregulates miR-21, which normally suppresses the expression of Lysosome-Associated Membrane Protein 2A (LAMP2A). LAMP2A is a critical receptor for chaperone-mediated autophagy (CMA), a pathway responsible for degrading soluble proteins like α-synuclein. By increasing LAMP2A levels, geniposide enhances the clearance of α-synuclein, preventing its toxic aggregation.[4][5][13]

References

- 1. Geniposide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Geniposide reduces α-synuclein by blocking microRNA-21/lysosome-associated membrane protein 2A interaction in Parkinson disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Current Drugs and Potential Future Neuroprotective Compounds for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Geniposide protects against neurotoxicity in mouse models of rotenone-induced Parkinson's disease involving the mTOR and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Geniposide prevents rotenone-induced apoptosis in primary cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of geniposide on Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effect of geniposide on Parkinson's disease model mice | CHEN | Chinese Journal of Contemporary Neurology and Neurosurgery [cjcnn.org]

- 13. The emerging possibility of the use of geniposide in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Geniposide prevents rotenone-induced apoptosis in primary cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotection of geniposide against hydrogen peroxide induced PC12 cells injury: involvement of PI3 kinase signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Geniposide, a novel agonist for GLP-1 receptor, prevents PC12 cells from oxidative damage via MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Antidiabetic and Hypoglycemic Effects of Gardenoside: A Technical Guide

Executive Summary: Gardenoside, an iridoid glucoside extracted from the fruit of Gardenia jasminoides Ellis, has demonstrated significant potential as a therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[1] Extensive preclinical research, encompassing both in vivo and in vitro models, has elucidated its multi-target mechanisms of action. This compound exerts its antidiabetic and hypoglycemic effects by enhancing insulin secretion, improving insulin sensitivity, protecting pancreatic β-cells, inhibiting hepatic glucose production, and reducing intestinal glucose absorption.[2][3] Key molecular pathways implicated in its activity include the activation of the glucagon-like peptide-1 receptor (GLP-1R) and AMP-activated protein kinase (AMPK), alongside the modulation of the FoxO1 and NF-κB signaling cascades.[4][5][6][7][8] This technical guide provides a comprehensive overview of the current scientific evidence, detailing the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the antidiabetic properties of this compound.

Introduction

Type 2 diabetes mellitus is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The escalating global prevalence of T2DM necessitates the exploration of novel therapeutic agents with improved efficacy and safety profiles. Natural products have historically been a vital source of new drugs, and this compound (also frequently referred to as Geniposide in scientific literature) has emerged as a promising candidate.[1][9] Derived from Gardenia fruits, it has been used in traditional medicine for centuries and is now the subject of rigorous scientific investigation for its diverse pharmacological properties, including anti-inflammatory, antioxidative, and metabolic regulatory effects.[1][10] This document synthesizes the current understanding of this compound's role in glucose homeostasis, intended for researchers and professionals in the field of drug development.

Mechanisms of Antidiabetic and Hypoglycemic Action

This compound's therapeutic effects on T2DM are not attributed to a single mode of action but rather to a synergistic interplay of multiple mechanisms targeting different physiological pathways.

Activation of GLP-1 Receptor Signaling

This compound functions as a glucagon-like peptide-1 receptor (GLP-1R) agonist.[1] Its binding to GLP-1R on pancreatic β-cells plays a crucial role in enhancing glucose-stimulated insulin secretion (GSIS).[3][7] Studies using the rat insulinoma cell line INS-1 have shown that this compound's ability to increase insulin secretion is dependent on the presence and activation of GLP-1R.[7] The blockade of this receptor significantly diminishes the insulinotropic effect of this compound, confirming this pathway as a primary mechanism of action.[7]

Modulation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism. This compound has been shown to consistently activate AMPK in various tissues, including the liver, skeletal muscle, and pancreatic β-cells.[1][3][5]

-

In the Liver: AMPK activation by this compound suppresses hepatic glucose production (gluconeogenesis) by inhibiting the activity of key enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[2][5]

-

In Pancreatic β-Cells: The activation of AMPK is involved in protecting β-cells from glucotoxicity-induced injury and apoptosis.[1][2]

-

In Adipocytes: this compound may improve insulin signaling and attenuate insulin resistance through the AMPK-mediated degradation of thioredoxin-interacting protein (Txnip).[3]

Inhibition of α-Glucosidase

This compound exhibits inhibitory activity against α-glucosidase, an enzyme in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[11][12] By slowing this process, this compound helps to delay glucose absorption and reduce postprandial hyperglycemia.[11] Interestingly, while in vitro assays confirm this inhibitory effect, its in vivo hypoglycemic activity is often more potent, suggesting that α-glucosidase inhibition is one of several contributing mechanisms.[11][13][14]

Regulation of FoxO1 and NF-κB Signaling

-

FoxO1: this compound modulates the Forkhead box protein O1 (FoxO1), a key transcription factor in metabolic regulation. In hepatocytes, this compound stimulates the phosphorylation of FoxO1 via the AMPK pathway, leading to its exclusion from the nucleus and subsequent repression of gluconeogenic gene expression.[5] In skeletal muscle, it improves glucose homeostasis by regulating the FoxO1/PDK4 pathway, which governs the selection of metabolic fuel.[8]

-

NF-κB: Chronic low-grade inflammation is a hallmark of T2DM. This compound exerts anti-inflammatory effects by suppressing the NF-κB signaling pathway.[4][6] In T2DM models, it has been shown to decrease the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, thereby alleviating insulin resistance.[4][6][10]

Protection of Pancreatic β-Cells

The progressive decline of pancreatic β-cell function and mass is central to the pathophysiology of T2DM. This compound confers protection to these cells against both glucotoxicity (high glucose) and lipotoxicity (high free fatty acids).[1][2] It has been found to relieve palmitate-induced β-cell apoptosis and enhance the expression of the crucial pancreatic and duodenal homeobox 1 (PDX-1) transcription factor, which is vital for β-cell function and development.[1]

Quantitative Efficacy Data

The antidiabetic effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings.

In Vitro Studies

Table 1: α-Glucosidase Inhibitory Activity of this compound

| Compound | IC₅₀ (mg/mL) | Source |

| This compound | 0.46 | [12] |

| Geniposide | 0.35 | [12] |

| Acarbose (Control) | 0.75 | [12] |

Table 2: Effects of this compound on Cellular Models

| Cell Line | Model | Treatment | Key Quantitative Findings | Source |

| INS-1 (Rat Insulinoma) | Glucose-Stimulated Insulin Secretion | 0.01–100 µmol/L this compound | Concentration-dependent increase in insulin secretion. | [7] |

| INS-1 (Rat Insulinoma) | Palmitate-induced Lipotoxicity | This compound Pretreatment | Relieved β-cell apoptosis. | [1] |

| HepG2 (Human Hepatoma) | Hepatic Glucose Production | Dose-dependent this compound | Significantly inhibited glucose production; stimulated phosphorylation of AMPK and FoxO1; suppressed PEPCK and G6Pase activity. | [5] |

In Vivo Studies

Table 3: Effects of this compound on Animal Models of Type 2 Diabetes

| Animal Model | Treatment Protocol | Key Quantitative Findings | Source |

| T2DM Zebrafish | 2.5, 5, 10 mg/L this compound in water for 14 days | Reduced fasting blood glucose; Decreased relative gene expression of INS, NF-κB, IL-1β, IL-6; Increased IRS gene expression. | [4][6] |

| HFD + STZ-induced T2DM Mice | Oral gavage with 20% EGJ (Geniposide) | More effective at lowering blood glucose than Crocin I; Significantly lowered TC, TG, LDL-C and increased HDL-C; Increased SOD antioxidant enzyme levels. | [11][13][15] |

| HFD + STZ-induced Diabetic Rats | 200, 400, 500 mg/kg this compound (oral) | Significantly decreased blood glucose levels on day 7; Reduced serum levels of TNF-α, IL-1β, and IL-6. | [10] |

Key Experimental Methodologies

The following protocols are representative of the methods used to evaluate the antidiabetic effects of this compound.

In Vivo T2DM Model Induction (Rodent)

-

Objective: To create a rodent model that mimics the pathophysiology of T2DM.

-

Methodology: Male Wistar rats or C57BL/6 mice are fed a high-fat diet (HFD, e.g., 45-60% kcal from fat) for a period of 8-10 weeks to induce insulin resistance. Following this period, a single low dose of streptozotocin (STZ), a pancreatic β-cell toxin, is administered via intraperitoneal injection (e.g., 35-55 mg/kg in a citrate buffer, pH 4.5).[10][11] The combination of HFD-induced resistance and STZ-induced β-cell dysfunction results in a stable T2DM phenotype.

-

Confirmation: The diabetic model is confirmed by measuring fasting blood glucose levels, typically 1-2 weeks post-STZ injection. A fasting glucose level exceeding a defined threshold (e.g., 16.7 mmol/L) is considered diabetic.[10]

-

Analysis: Key endpoints include fasting blood glucose, oral glucose tolerance tests (OGTT), insulin levels, serum lipid profiles, and histological analysis of the pancreas and liver.[11]

In Vitro α-Glucosidase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against α-glucosidase.

-

Methodology: The assay is typically performed in a 96-well microplate. A solution of α-glucosidase enzyme (from Saccharomyces cerevisiae) in a phosphate buffer is pre-incubated with various concentrations of this compound for approximately 10-15 minutes at 37°C. The reaction is initiated by adding the substrate, p-Nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic hydrolysis of pNPG releases p-nitrophenol, a yellow-colored product. The absorbance is measured kinetically at 405 nm. Acarbose is used as a positive control.

-

Calculation: The percentage of inhibition is calculated relative to a control without an inhibitor. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Cellular Glucose Uptake Assay

-

Objective: To measure the effect of this compound on glucose transport into insulin-sensitive cells like adipocytes or myocytes.

-